Cas no 34140-20-0 (5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)

5,8-Dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one is a heterocyclic compound featuring a fused dioxolo-isochromenone structure, which is of interest in synthetic and medicinal chemistry due to its unique scaffold. The presence of the dioxolane ring enhances its stability and potential for further functionalization, making it a versatile intermediate for the development of pharmacologically active molecules. Its rigid bicyclic framework may also contribute to selective binding interactions in biological systems. The compound's synthetic accessibility and structural distinctiveness render it valuable for research applications, particularly in the exploration of novel bioactive compounds or materials with tailored properties.
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one structure
34140-20-0 structure
Product name:5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one
CAS No:34140-20-0
MF:C10H8O4
Molecular Weight:192.16812
CID:882088
PubChem ID:278279

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one 化学的及び物理的性質

名前と識別子

    • 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one
    • 2-Hydroxymethyl-4,5-methylendioxy-phenylacetylsaeure-lacton
    • 2-Hydroxymethyl-4,5-methylenedioxyphenylacetyl-saeure-lacton
    • 5,8-Dihydro-[1,3]dioxolo[4,5-g]isochromen-7-on
    • 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
    • 6,7-(methylenedioxy)isochroman-3-one
    • 6,7-Methylenedioxy-3-isochromanone
    • 6,7-Methylenedioxyisochroman-3-one
    • AC1L5NPA
    • AC1Q6O71
    • AG-J-11625
    • AR-1G6402
    • CTK4H1791
    • NSC127693

計算された属性

  • 精确分子量: 192.04224
  • 同位素质量: 192.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų
  • XLogP3: 1.1

じっけんとくせい

  • PSA: 44.76
  • LogP: 1.01460

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AD48841-1g
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
34140-20-0 >95%
1g
$405.00 2024-04-20
A2B Chem LLC
AD48841-10g
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
34140-20-0 >95%
10g
$884.00 2024-04-20
A2B Chem LLC
AD48841-25g
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
34140-20-0 >95%
25g
$1516.00 2024-04-20
A2B Chem LLC
AD48841-5g
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
34140-20-0 >95%
5g
$620.00 2024-04-20
A2B Chem LLC
AD48841-500mg
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
34140-20-0 >95%
500mg
$384.00 2024-04-20

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one 関連文献

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-oneに関する追加情報

Introduction to 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one (CAS No. 34140-20-0)

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique chemical structure and molecular formula, belongs to the isochromene class of compounds, which are known for their diverse biological activities. The presence of a dioxolo moiety in its structure contributes to its potential pharmacological properties, making it a subject of extensive research in drug discovery and development.

The compound’s systematic name highlights its structural framework, which consists of a fused ring system containing oxygen atoms. Specifically, the 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one scaffold suggests a seven-membered lactone ring embedded within a larger bicyclic system. This arrangement imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The 7-one suffix indicates the presence of a ketone group at the 7-position of the isochromene core, which can serve as a key pharmacophore for modulating biological pathways.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one, allowing researchers to explore its structural derivatives and analogs. The synthesis typically involves multi-step reactions that construct the complex heterocyclic framework while maintaining high regioselectivity. Techniques such as cyclization reactions and functional group transformations have been employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the versatility of modern organic chemistry but also open avenues for exploring novel derivatives with enhanced biological activity.

In terms of biological significance, 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one has been investigated for its potential therapeutic applications. Studies have suggested that this compound may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The oxygen-rich heterocyclic core is particularly noteworthy for its ability to engage with various biological receptors and enzymes. For instance, modifications at the dioxolo ring can influence electron distribution, thereby affecting binding affinity to target proteins. This feature makes it an attractive scaffold for designing molecules with tailored pharmacological profiles.

One of the most compelling aspects of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one is its role in developing novel drug candidates. Researchers have leveraged its structural motif to create libraries of derivatives for high-throughput screening (HTS). By systematically modifying substituents on the isochromene ring system, scientists aim to identify compounds that exhibit improved efficacy and reduced toxicity compared to existing therapies. Such efforts align with global trends in medicinal chemistry toward rational drug design and structure-based drug discovery.

The compound’s chemical stability and solubility profile also contribute to its appeal as a pharmaceutical intermediate. Its ability to undergo further functionalization without significant degradation makes it a valuable building block in synthetic protocols. Additionally, advances in computational chemistry have facilitated virtual screening approaches to predict potential interactions between 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one and biological targets. These computational methods complement experimental investigations by providing rapid insights into molecular recognition processes.

Emerging research has begun to explore the mechanistic aspects of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding modes with protein targets. These structural insights are critical for understanding how subtle changes in the molecule’s architecture can modulate its biological activity. For example, recent studies have highlighted the importance of hydrogen bonding interactions between the dioxolo moiety and specific residues in target proteins.

The future prospects for 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one are promising given its versatile chemical properties and potential therapeutic applications. Ongoing research aims to optimize synthetic routes for large-scale production while exploring new derivatives with enhanced pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. As our understanding of biological systems continues to evolve,so too will our ability to harness natural product-inspired scaffolds like 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one for therapeutic purposes.

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